5-[1-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide
Description
5-[1-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide is a complex organic compound that features a pyrimidine ring, a pyrrolidine ring, and a thiophene ring
Properties
IUPAC Name |
5-[1-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-18-16(24)13-5-4-12(26-13)11-3-2-8-21(11)15(23)7-10-20-9-6-14(22)19-17(20)25/h4-6,9,11H,2-3,7-8,10H2,1H3,(H,18,24)(H,19,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFIHNSJELIYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(S1)C2CCCN2C(=O)CCN3C=CC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of a suitable amine with a dihaloalkane.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Coupling Reactions: The final compound is obtained by coupling the pyrimidine, pyrrolidine, and thiophene intermediates through amide bond formation and other necessary linkages.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups in the pyrimidine ring, potentially forming alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrimidine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[1-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-[1-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]pyrrolidin-2-yl]-N-methylfuran-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
5-[1-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]pyrrolidin-2-yl]-N-methylbenzene-2-carboxamide: Similar structure but with a benzene ring instead of a thiophene ring.
Uniqueness
The uniqueness of 5-[1-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide lies in its combination of the pyrimidine, pyrrolidine, and thiophene rings, which confer specific electronic and steric properties that can be exploited in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
